Marianoside B

Description

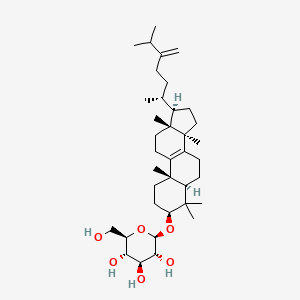

Marianoside B (C₃₇H₆₂O₆) is a naturally occurring glycoside isolated from Silybum marianum (milk thistle), a plant widely used in traditional medicine for hepatoprotective properties . It is an amorphous solid with a melting point of 240–242°C and a specific optical rotation of [α]D²⁵ = +20° (c = 1.0, MeOH) . Pharmacologically, this compound exhibits chymotrypsin inhibitory activity with an IC₅₀ of 28.2 ± 0.8 μmol/L, though it is less potent than the control compound Chymostatin (IC₅₀ = 7.01 ± 0.1 μmol/L) .

Properties

Molecular Formula |

C37H62O6 |

|---|---|

Molecular Weight |

602.9 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C37H62O6/c1-21(2)22(3)10-11-23(4)24-14-18-37(9)26-12-13-28-34(5,6)29(16-17-35(28,7)25(26)15-19-36(24,37)8)43-33-32(41)31(40)30(39)27(20-38)42-33/h21,23-24,27-33,38-41H,3,10-20H2,1-2,4-9H3/t23-,24-,27-,28+,29+,30-,31+,32-,33+,35-,36-,37+/m1/s1 |

InChI Key |

PHOVCZWDVRTEJJ-SAMWAVPASA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C |

Synonyms |

marianoside B |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The glucosidic bond in Marianoside B can be cleaved under acidic conditions to yield aglycone (2a) and glucose:

Reaction :

Conditions :

Enzymatic Hydrolysis

β-Glucosidase enzymes selectively hydrolyze the glucosidic bond:

Reaction :

Conditions :

Oxidation of Hydroxyl Groups

The C-25 hydroxyl group may oxidize to a ketone under strong oxidizing agents:

Reaction :

Conditions :

-

Jones reagent, room temperature (1–2 hrs).

Reduction of the Keto Group

The 7-keto group can be reduced to a secondary alcohol:

Reaction :

Conditions :

Acetylation

Hydroxyl groups undergo acetylation with acetic anhydride:

Reaction :

Conditions :

Methylation

Methylation of hydroxyl groups using diazomethane:

Reaction :

Conditions :

Table 1: Key ¹³C-NMR Data for this compound

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-3 | 79.2 | Glucosylated Oxygen |

| C-7 | 213.5 | Keto Group |

| C-25 | 71.8 | Hydroxyl-bearing Carbon |

| C-1' (Glucose) | 104.3 | Anomeric Carbon |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Marianoside B belongs to a broader class of bioactive glycosides and alkaloids derived from Silybum marianum and related species. Below is a comparative analysis of its structural, pharmacological, and sourcing characteristics alongside analogous compounds:

Table 1: Key Features of this compound and Structurally/Functionally Related Compounds

Structural and Functional Insights

This compound vs. Chymostatin: While both inhibit chymotrypsin, this compound’s natural origin contrasts with Chymostatin’s synthetic peptide structure. The 4-fold lower potency of this compound may stem from differences in binding affinity or structural rigidity . Chymostatin’s smaller molecular size and peptide backbone likely enhance its enzyme-binding efficiency compared to this compound’s bulky glycoside structure .

This compound vs. Marianoside A/Marianine/Marioside: Marianoside A, Marianine, and Marioside are co-occurring compounds in Silybum marianum, but their pharmacological profiles remain underexplored . Structural differences (e.g., sugar moieties or aglycone groups) may influence their bioactivity, solubility, or stability.

Marginsatol and Other Plant-Derived Inhibitors :

- Marginsatol, isolated from unrelated species, shares hepatic enzyme inhibition but differs in target specificity. This highlights the diversity of bioactive compounds across plant genera .

Q & A

Q. What are the optimal methods for isolating and identifying Marianoside B from its natural source?

- Methodological Answer : Isolation requires a combination of solvent extraction (e.g., ethanol/water mixtures) and chromatographic techniques (HPLC or column chromatography). Structural identification should integrate spectroscopic methods (NMR for stereochemistry, HRMS for molecular formula) and comparison with published data . Ensure reproducibility by documenting solvent ratios, temperature, and purification steps in triplicate .

Q. How can researchers validate the purity of this compound for in vitro assays?

Q. What are the foundational steps to design a dose-response study for this compound’s bioactivity?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms across studies?

- Methodological Answer :

- Comparative analysis : Systematically evaluate experimental variables (e.g., cell lines, incubation times) .

- Pathway mapping : Use tools like STRING or KEGG to identify context-dependent targets .

- Meta-analysis : Pool data from ≥5 studies to assess effect sizes (fixed/random-effects models) . Publish negative results to reduce publication bias .

Q. What strategies enhance the reliability of this compound’s in vivo pharmacokinetic data?

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic efficacy?

- Methodological Answer :

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

Q. What ethical guidelines govern the use of this compound in human-derived cell lines?

- Methodological Answer :

- Informed consent : Ensure cell lines are ethically sourced (e.g., ATCC with IRB approval).

- Data anonymization : Remove identifiers from genomic/clinical datasets .

- Conflict disclosure : Declare funding sources or patents in publications .

Data Presentation and Reproducibility

Q. How should researchers present contradictory data in this compound studies?

- Methodological Answer :

- Transparent reporting : Use supplemental tables to list conflicting results.

- Error analysis : Include confidence intervals and p-values for key findings.

- Discussion section : Contrast results with prior work (e.g., differing assay conditions) .

Q. What tools are recommended for managing large-scale this compound datasets?

- Methodological Answer :

Future Directions

Q. What gaps exist in this compound’s toxicity profile, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.